[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid
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Overview
Description
[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid is a chemical compound with the molecular formula C11H9NO4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid typically involves the reaction of isoquinoline derivatives with acetic acid or its derivatives. One common method is the alkylation of isoquinoline with chloroacetic acid, followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid
- (1,3-dioxo-3,4-dihydroisoquinolin-2-yl)acetic acid
- (2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)acetic acid
Uniqueness
[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[(1-oxo-2H-isoquinolin-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(14)6-16-9-3-1-2-8-7(9)4-5-12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) |
InChI Key |
BYFRXRNIJSUXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OCC(=O)O |
Origin of Product |
United States |
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